Methyl ricinoleate

Catalog No.
S594419
CAS No.
141-24-2
M.F
C19H36O3
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl ricinoleate

CAS Number

141-24-2

Product Name

Methyl ricinoleate

IUPAC Name

methyl (12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1

InChI Key

XKGDWZQXVZSXAO-GOSISDBHSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)O

Solubility

Soluble in alcohol, ether

Synonyms

[R-(Z)]-12-Hydroxy-9-Octadecenoic Acid Methyl Ester; Ricinoleic Acid Methyl Ester; Edenor Me-Ri 90; Flexricin P 1; K-PON 180; K-PON 180HP; Methyl (R)-Ricinoleate;Methyl 12-D-hydroxy-9-cis-octadecenoate; Methyl cis-(R)-12-hydroxyoctadec-9-enoate; Me

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)O

Isomeric SMILES

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC)O

Potential of Methyl Ricinoleate in Biofuels

Methyl ricinoleate, derived from castor oil, is a potential biodiesel fuel additive due to its unique chemical structure. Research suggests it can enhance the performance of environmentally friendly fuels in several ways [].

  • Improved lubricity: Compared to regular biodiesel, methyl ricinoleate exhibits superior lubricity properties, which can reduce engine wear and tear []. This is attributed to the presence of a hydroxyl group in its molecular structure, which allows it to form a protective film on metal surfaces [].

Methyl Ricinoleate as a Source of Bio-based Chemicals

Beyond its use as a fuel additive, methyl ricinoleate holds promise as a renewable source for producing various bio-based chemicals.

  • Synthesis of bioplastics: Researchers are exploring the use of methyl ricinoleate as a building block for the production of biodegradable plastics []. By chemically modifying its structure, it can be incorporated into polymers with desired properties, offering a sustainable alternative to petroleum-based plastics.
  • Production of bio-lubricants: The lubricity properties of methyl ricinoleate make it a potential candidate for the development of environmentally friendly lubricants []. Studies are ongoing to assess its suitability for various industrial applications, potentially offering a more sustainable option compared to traditional lubricants.

Research on the Functional Properties of Methyl Ricinoleate

Researchers are also investigating the potential of methyl ricinoleate in other areas:

  • Antioxidant and antifungal properties: Studies indicate that methyl ricinoleate may exhibit antioxidant and antifungal activities []. This opens up avenues for exploring its potential applications in the food and pharmaceutical industries.
  • Biodegradation studies: Research is ongoing to understand the biodegradation behavior of methyl ricinoleate in various environmental conditions []. This information is crucial for assessing its environmental impact and potential applications in bioremediation processes.

Methyl ricinoleate is an ester derived from ricinoleic acid, which is a naturally occurring unsaturated omega-9 fatty acid found predominantly in castor oil. The chemical formula for methyl ricinoleate is C19H36O3C_{19}H_{36}O_3. It consists of a long hydrocarbon chain with a hydroxyl group, making it a unique compound with both hydrophobic and hydrophilic characteristics. Methyl ricinoleate is recognized for its potential as a platform chemical in the synthesis of various functional compounds, including polymers and fine chemicals, due to its reactive hydroxyl group and unsaturation .

Methyl ricinoleate is generally considered to have low toxicity []. However, as with many organic compounds, it can cause skin irritation and eye irritation upon contact. Safety data sheets (SDS) should be consulted before handling this compound [].

, notably:

  • Transesterification: This process involves the reaction of methyl ricinoleate with alcohols to form biodiesel and glycerol. It can be catalyzed by various agents, including ionic liquids .
  • Hydrogenation: Methyl ricinoleate can be hydrogenated to produce methyl 12-hydroxystearate using bimetallic catalysts such as copper/nickel .
  • Ring-Closing Metathesis: This reaction allows the formation of cyclic compounds from methyl ricinoleate derivatives, which can lead to valuable monomers for polymer synthesis .

Methyl ricinoleate exhibits several biological activities, primarily attributed to its fatty acid structure. It has been studied for its potential anti-inflammatory properties and its role in promoting skin hydration. Additionally, it has applications in pharmaceuticals and cosmetics due to its emollient properties. The compound's derivatives are also explored for their antimicrobial effects and potential use in drug delivery systems .

Methyl ricinoleate can be synthesized through various methods:

  • Transesterification of Castor Oil: The most common method involves reacting castor oil with methanol in the presence of catalysts such as sodium hydroxide or ionic liquids .
  • Direct Esterification: This method involves the reaction of ricinoleic acid with methanol under acidic conditions to yield methyl ricinoleate directly.
  • Pyrolysis: Methyl ricinoleate can also be produced through pyrolysis of castor oil at high temperatures, leading to various bio-oil products .

Methyl ricinoleate has diverse applications across multiple fields:

  • Biodiesel Production: It serves as a precursor for biodiesel due to its fatty acid composition.
  • Polymer Synthesis: Methyl ricinoleate derivatives are utilized in creating polyurethanes and other polymers .
  • Cosmetics and Personal Care Products: Its moisturizing properties make it suitable for formulations in lotions and creams.
  • Pharmaceuticals: It is explored for use in drug formulations due to its biocompatibility and ability to enhance solubility.

Studies on the interactions of methyl ricinoleate focus on its biochemical interactions within biological systems. For instance, research indicates that it can modulate inflammatory responses and enhance skin barrier function when used topically. Additionally, its derivatives have been investigated for their interactions with microbial membranes, suggesting potential antimicrobial properties .

Methyl ricinoleate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

CompoundChemical FormulaNotable Features
Methyl oleateC19H36O2C_{19}H_{36}O_2Derived from oleic acid; more common in vegetable oils.
Methyl linoleateC18H34O2C_{18}H_{34}O_2Derived from linoleic acid; polyunsaturated fatty acid.
Methyl stearateC19H38O2C_{19}H_{38}O_2Saturated fatty acid; commonly used in cosmetics.

Uniqueness of Methyl Ricinoleate

Methyl ricinoleate is unique due to the presence of a hydroxyl group on the fatty acid chain, which imparts distinctive properties such as increased reactivity and potential biological activity compared to other esters like methyl oleate or methyl stearate. Its ability to participate in specific reactions like ring-closing metathesis further distinguishes it as a valuable platform chemical for various applications .

Physical Description

Liquid
Colorless liquid; [HSDB]

Color/Form

Colorless liquid

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

312.26644501 g/mol

Monoisotopic Mass

312.26644501 g/mol

Boiling Point

BP: 245 °C at 10 mm Hg

Heavy Atom Count

22

Density

0.9236 at 22 °C/4 °C

LogP

log Kow = 6.48 (est)

Appearance

Assay:>98%A solution in ethanol

Melting Point

Freezing point: -4.5 °C

UNII

90FDR3O96Y

Vapor Pressure

6.85X10-8 mm Hg at 25 °C (est)

Other CAS

141-24-2

Absorption Distribution and Excretion

Incorporation of ricinoleic acid into glycerides was increased after the administration of methyl ricinoleate by gastric intubation to thoracic duct-cannulated rats. Lymph was collected over a 48-hr period.

Wikipedia

Methyl_ricinoleate

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

Methyl ricinoleate has been obtained by alcoholysis of castor oil, followed by fractional distillation of the crude esters and further purification by low temperature crystallization. According to a more recent source, methyl ricinoleate is a product of either the esterification of ricinoleic acid or the alcoholysis of castor oil; the product is purified by vacuum distillation.
Transesterification of castor oil with excess methyl alcohol followed by vacuum distillation

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Printing and Related Support Activities
Printing Ink Manufacturing
9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)-: ACTIVE
Methyl ricinoleate is among the substances that are permitted for use in the formulation of defoaming agents that have been declared safe for use in the manufacture of paper and paperboard intended for use in packaging, transporting, or holding food.
Polymeric esters of polyhydric alcohols and polycarboxylic acids prepared from glycerin and phthalic anhydride and modified with castor oil are permitted for use in adhesives that have been declared safe for use as components of articles intended for use in packaging, transporting, or holding food. Methyl ricinoleate is also permitted for use in these adhesives.

Dates

Modify: 2023-08-15

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